2-(4-Hydroxymethylphenyl)isonicotinic acid
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Overview
Description
2-(4-Hydroxymethylphenyl)isonicotinic acid is an organic compound that features a hydroxymethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxymethylphenyl)isonicotinic acid typically involves the reaction of 4-hydroxymethylbenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxymethylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product would be 2-(4-carboxyphenyl)isonicotinic acid.
Reduction: The major product would be 2-(4-aminomethylphenyl)isonicotinic acid.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-(4-Hydroxymethylphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxymethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-(4-Hydroxymethylphenyl)isonicotinic acid is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in biological systems and the potential for unique applications in various fields.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-7,15H,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQPRUNODNMBEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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